molecular formula C20H25FN6O2S B3014992 N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide CAS No. 1251705-47-1

N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B3014992
CAS No.: 1251705-47-1
M. Wt: 432.52
InChI Key: HYHCHJZACJGTFX-UHFFFAOYSA-N
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Description

N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide is a complex organic compound that features a piperazine and piperidine moiety linked through a thiadiazole ring

Scientific Research Applications

N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its activity against various biological targets.

    Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential therapeutic effects.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The compound, also known as N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide, primarily targets the 5-HT 1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other behaviors .

Mode of Action

The compound acts mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects .

Biochemical Pathways

The compound’s action on the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors affects the serotonin pathway, which is involved in mood regulation, anxiety, and other behaviors . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters, enhancing their signaling .

Pharmacokinetics

The compound is metabolized in the liver, primarily through the hepatic system . It has an elimination half-life of 6–8 hours, and is excreted through the renal system . These pharmacokinetic properties influence the compound’s bioavailability and duration of action .

Result of Action

The compound’s action as a 5-HT 1A receptor agonist results in a range of effects, including mood regulation and potential anti-anxiety effects . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism, potentially leading to drug-drug interactions . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine and piperidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like N-bromosuccinimide and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxides, while reduction of the piperidine ring can lead to the formation of secondary amines.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide: A similar compound with a different substitution pattern on the thiadiazole ring.

    N-(5-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide: A similar compound with a chlorine atom instead of a fluorine atom on the phenyl ring.

Uniqueness

The uniqueness of N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide lies in its specific substitution pattern and the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2S/c1-14(28)22-19-23-20(30-24-19)27-8-6-15(7-9-27)18(29)26-12-10-25(11-13-26)17-4-2-16(21)3-5-17/h2-5,15H,6-13H2,1H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCHJZACJGTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NSC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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